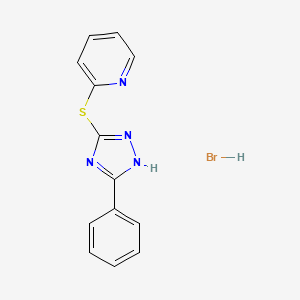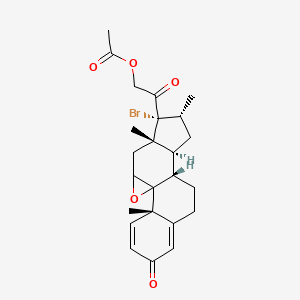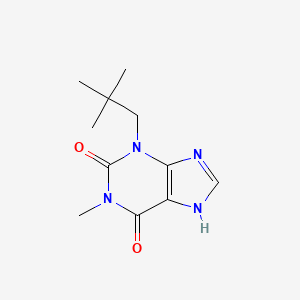
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is a complex organic compound that features a pyrrole ring, a nitrile group, and various substituents including a dimethylamino phenyl group, a piperidinyl ethyl thio group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the nitrile group via nucleophilic substitution.
- Attachment of the dimethylamino phenyl group through electrophilic aromatic substitution.
- Addition of the piperidinyl ethyl thio group via thiol-ene reactions.
- Incorporation of the pyridinyl group through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrole ring to pyrrolinone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the production of advanced materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-3-carbonitrile derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted pyrroles: Compounds with phenyl groups attached to the pyrrole ring.
Pyridinyl-substituted compounds: Compounds with pyridinyl groups attached to various scaffolds.
Uniqueness
1H-Pyrrole-3-carbonitrile, 4,5-dihydro-4-(4-(dimethylamino)phenyl)-5-oxo-2-((2-(1-piperidinyl)ethyl)thio)-4-(3-pyridinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
Número CAS |
88709-67-5 |
|---|---|
Fórmula molecular |
C25H29N5OS |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]-5-oxo-2-(2-piperidin-1-ylethylsulfanyl)-4-pyridin-3-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H29N5OS/c1-29(2)21-10-8-19(9-11-21)25(20-7-6-12-27-18-20)22(17-26)23(28-24(25)31)32-16-15-30-13-4-3-5-14-30/h6-12,18H,3-5,13-16H2,1-2H3,(H,28,31) |
Clave InChI |
OETGPRMHHMEAHO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C(=C(NC2=O)SCCN3CCCCC3)C#N)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




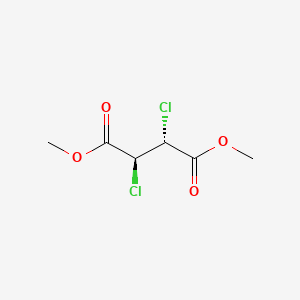
![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
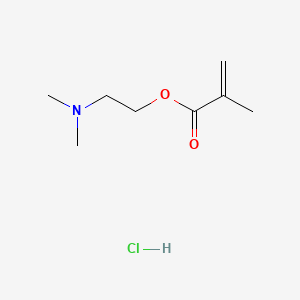
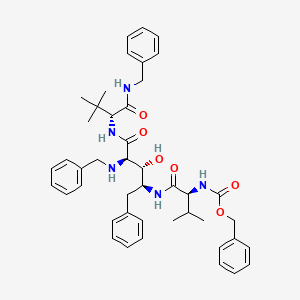
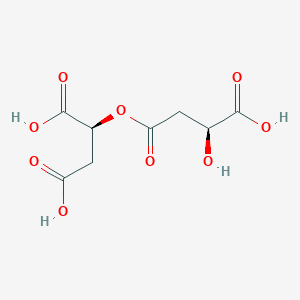
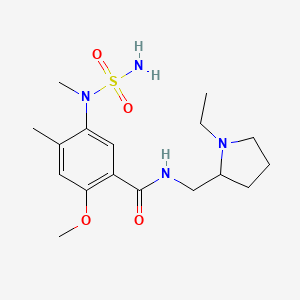
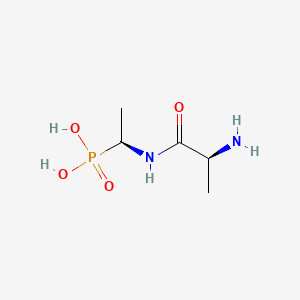
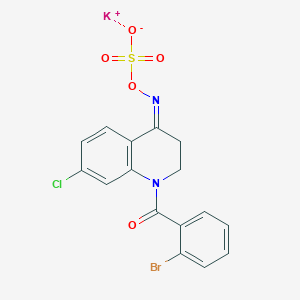
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
